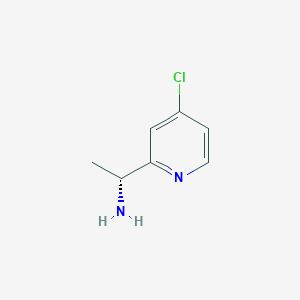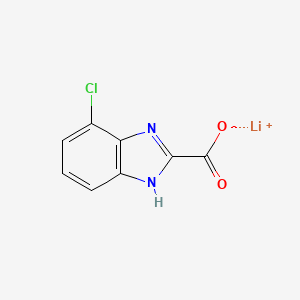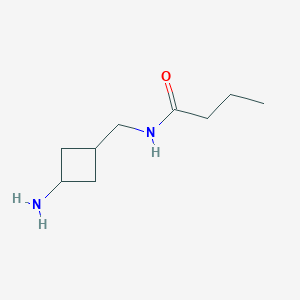
n-((3-Aminocyclobutyl)methyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((3-Aminocyclobutyl)methyl)butyramide: is an organic compound with the molecular formula C9H18N2O It features a cyclobutyl ring substituted with an amino group and a butyramide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Aminocyclobutyl)methyl)butyramide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution using ammonia or an amine.
Attachment of the Butyramide Moiety: The final step involves the reaction of the aminocyclobutyl intermediate with butyric acid or its derivatives under amide formation conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-((3-Aminocyclobutyl)methyl)butyramide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Ammonia, primary or secondary amines, and other nucleophiles.
Major Products Formed:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: n-((3-Aminocyclobutyl)methyl)butyramide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and polymers.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of n-((3-Aminocyclobutyl)methyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
n-((3-Aminocyclobutyl)methyl)acetamide: Similar structure with an acetamide moiety instead of butyramide.
4-(3-Aminocyclobutyl)pyrimidin-2-amine: Contains a pyrimidine ring instead of a butyramide moiety.
Uniqueness: n-((3-Aminocyclobutyl)methyl)butyramide is unique due to its specific combination of a cyclobutyl ring, an amino group, and a butyramide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
N-[(3-aminocyclobutyl)methyl]butanamide |
InChI |
InChI=1S/C9H18N2O/c1-2-3-9(12)11-6-7-4-8(10)5-7/h7-8H,2-6,10H2,1H3,(H,11,12) |
Clé InChI |
KWUYWIQXBSSXPL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NCC1CC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


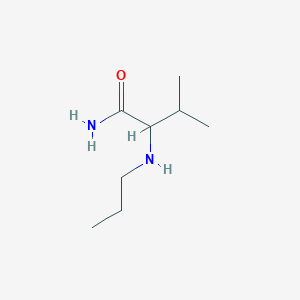

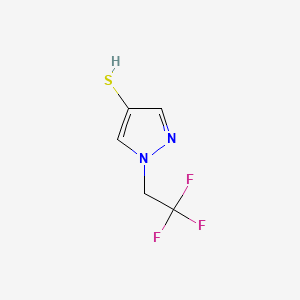
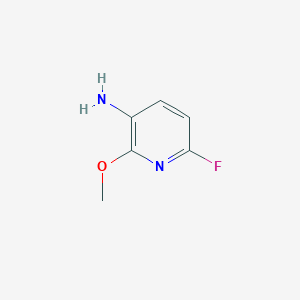
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
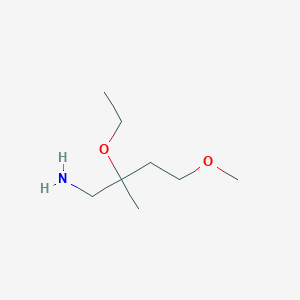
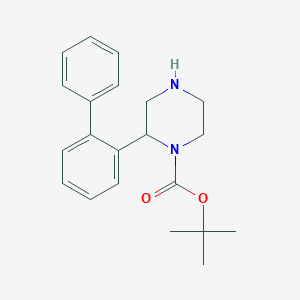
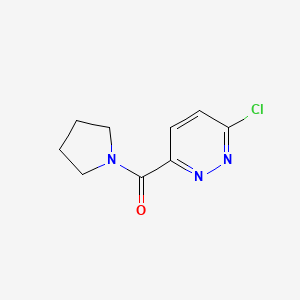
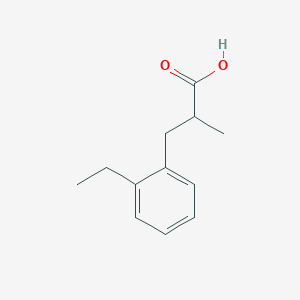

![3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B15311990.png)
